molecular formula C16H22O5 B8106233 Ald-Ph-PEG2-Boc CAS No. 2100306-65-6

Ald-Ph-PEG2-Boc

Cat. No. B8106233
CAS RN: 2100306-65-6
M. Wt: 294.34 g/mol
InChI Key: HIKDMVVPLDWKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-Ph-PEG2-Boc is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .


Synthesis Analysis

Ald-Ph-PEG2-Boc is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG2-Boc is C₁₆H₂₂O₅ . The IUPAC name is tert-butyl 3- [2- (4-formylphenoxy)ethoxy]propanoate . The InChI Key is HIKDMVVPLDWKAB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ald-Ph-PEG2-NH-Boc linker contains a benzaldehyde group and a Boc protected amine group. Aldehyde readily reacts with hydrazide and aminooxy groups. After de-Boc, the free primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .


Physical And Chemical Properties Analysis

The molecular weight of Ald-Ph-PEG2-Boc is 294.34 . The product should be stored under the recommended conditions in the Certificate of Analysis .

Mechanism of Action

Ald-Ph-PEG2-Boc is a PEG-based linker for PROTACs which joins two essential ligands, crucial for forming PROTAC molecules. This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Safety and Hazards

For safety and health, please wear laboratory clothes, disposable gloves, and masks when handling Ald-Ph-PEG2-Boc . The products are all for scientific research use only .

Future Directions

Ald-Ph-PEG2-Boc is a cutting-edge biochemical that is a key component in the synthesis of highly specific drug delivery systems . Its inherent properties as a linker effectively conjugate therapeutic drugs or imaging moieties to polyethylene glycol (PEG), thereby enhancing their solubility, stability, and pharmacokinetics .

properties

IUPAC Name

tert-butyl 3-[2-(4-formylphenoxy)ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-16(2,3)21-15(18)8-9-19-10-11-20-14-6-4-13(12-17)5-7-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKDMVVPLDWKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152542
Record name Propanoic acid, 3-[2-(4-formylphenoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-Ph-PEG2-Boc

CAS RN

2100306-65-6
Record name Propanoic acid, 3-[2-(4-formylphenoxy)ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(4-formylphenoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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